Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
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Overview
Description
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.379 . This compound is known for its unique structure, which includes a benzofuran moiety and a benzoate ester group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves multiple steps, typically starting with the preparation of the benzofuran moiety. The benzofuran is then reacted with various reagents to introduce the carbamothioyl group. The final step involves the esterification of the benzoate group with butanol .
Chemical Reactions Analysis
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The carbamothioyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate can be compared to other similar compounds, such as:
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)amino]benzoate: This compound lacks the carbamothioyl group, which may result in different biological activity.
Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamoyl]amino}benzoate: This compound has a carbamoyl group instead of a carbamothioyl group, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
butyl 4-(1-benzofuran-2-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-3-12-26-20(25)14-8-10-16(11-9-14)22-21(28)23-19(24)18-13-15-6-4-5-7-17(15)27-18/h4-11,13H,2-3,12H2,1H3,(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOLGSHCAMOQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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